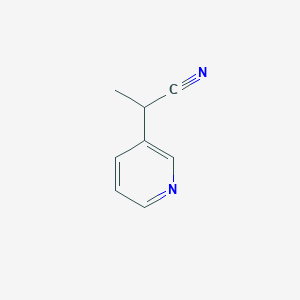

2-(pyridin-3-yl)propanenitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-3-ylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-7(5-9)8-3-2-4-10-6-8/h2-4,6-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQCJRXRGAZPPQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Pyridin 3 Yl Propanenitrile and Analogues

Strategies for Carbon-Carbon Bond Formation in Pyridine-Propanenitrile Architectures

The creation of the core pyridine-propanenitrile scaffold relies on robust carbon-carbon bond-forming reactions. Several classical and modern condensation reactions have been adapted and optimized for this purpose, each offering unique advantages in terms of substrate scope, efficiency, and control over the molecular architecture.

Darzens Condensation Pathways for Precursor Synthesis

The Darzens condensation, a reaction between a carbonyl compound and an α-haloester in the presence of a base, provides a powerful route to α,β-epoxy esters (glycidic esters), which are valuable precursors to nitriles. wikipedia.orgunacademy.commychemblog.com This methodology has been successfully applied to the synthesis of precursors for pyridine-containing propanenitriles.

A notable application involves the reaction of a pyridinecarboxaldehyde with an α-haloester. For instance, the synthesis of a fluoro-substituted analogue of 2-(pyridin-3-yl)propanenitrile commences with the Darzens condensation of nicotinaldehyde (pyridine-3-carboxaldehyde) and ethyl 2-bromoacetate. airitilibrary.com This reaction, typically carried out in the presence of a base like sodium ethoxide or potassium tert-butoxide, yields ethyl 3-(pyridin-3-yl)oxirane-2-carboxylate. unacademy.comairitilibrary.com

The resulting glycidic ester is a versatile intermediate. Subsequent chemical transformations, such as hydrogenation to an alcohol, followed by fluorination, amidation, and finally dehydration of the amide, lead to the desired 2-fluoro-(pyridin-3-yl)propanenitrile. airitilibrary.com This multi-step sequence highlights the utility of the Darzens condensation in constructing the initial carbon framework, which can then be elaborated to introduce further complexity.

Table 1: Representative Darzens Condensation for Pyridine-Propanenitrile Precursor Synthesis

| Carbonyl Compound | α-Haloester | Base | Product |

|---|

Knoevenagel Condensation in the Construction of Pyridine-Bearing Nitriles

The Knoevenagel condensation is a cornerstone in the synthesis of α,β-unsaturated nitriles and is particularly well-suited for the construction of pyridine-bearing propanenitrile structures. This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, such as malononitrile (B47326) or cyanoacetic esters, typically catalyzed by a weak base.

The reaction of a pyridinecarboxaldehyde with an active methylene compound like malononitrile directly furnishes a 2-(pyridin-3-yl)ethene-1,1-dinitrile or a related α,β-unsaturated nitrile. This product can then be subjected to further transformations, such as selective reduction of one of the nitrile groups or the carbon-carbon double bond, to arrive at the target this compound scaffold. The choice of catalyst, often a mild base like piperidine (B6355638) or even pyridine (B92270) itself, is crucial to avoid self-condensation of the aldehyde.

Recent research has focused on developing more efficient and environmentally benign Knoevenagel condensation protocols. These include the use of novel catalysts and solvent-free reaction conditions, which can lead to high yields and simplified purification procedures.

Claisen Condensation Routes to Oxo-Propanenitrile Frameworks

The Claisen condensation, a carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound in the presence of a strong base, offers a strategic approach to β-keto esters or, in relevant variations, β-ketonitriles (oxo-propanenitriles). These intermediates are highly valuable for further elaboration into the desired pyridine-propanenitrile architecture.

While direct synthesis of this compound via a standard Claisen condensation is not typical, this reaction is instrumental in creating precursors. For example, the condensation of a pyridine carboxylic acid ester with acetonitrile (B52724) in the presence of a strong base like sodium hydride can yield a pyridine-β-ketonitrile. Specifically, the reaction of pyridine-2,6-dicarboxylic acid ester with acetonitrile has been shown to produce pyridine-2,6-bis-(3-oxo-3-propanenitrile). researchgate.net A similar strategy could be envisioned for the synthesis of the corresponding 3-yl isomer.

The resulting oxo-propanenitrile framework is a versatile synthetic handle. The ketone functionality can be manipulated through various reactions, including reduction or conversion to other functional groups, while the nitrile group is retained for the final target structure.

Table 2: Claisen-type Condensation for Pyridine-Oxo-Propanenitrile Synthesis

| Pyridine Ester | Nitrile | Base | Product |

|---|

Functional Group Interconversions and Pyridine Ring Modification Protocols

Once the core pyridine-propanenitrile skeleton is established, subsequent modifications are often necessary to achieve the final target molecule with the desired functionality and complexity. These transformations can involve the interconversion of the nitrile group or strategic modifications of the pyridine ring itself.

Reduction of the Nitrile Moiety to Amine Functionality

The reduction of the nitrile group to a primary amine represents a key functional group interconversion, providing access to a diverse range of analogues with potential applications in various fields. Several reliable methods are available for this transformation.

One of the most common and effective methods is the use of lithium aluminum hydride (LiAlH4) in an ethereal solvent like diethyl ether or tetrahydrofuran. chemguide.co.uk This powerful reducing agent efficiently converts the nitrile to the corresponding primary amine. chemguide.co.uk Another widely employed method is catalytic hydrogenation. chemguide.co.uk This involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO2). chemguide.co.ukresearchgate.netasianpubs.orgresearchgate.net The reaction conditions, including pressure and temperature, can be adjusted depending on the specific substrate and catalyst used. researchgate.netresearchgate.net

Borane reagents, such as borane-tetrahydrofuran (B86392) complex (BH3-THF) or diisopropylaminoborane, also serve as effective reagents for the reduction of nitriles to amines. organic-chemistry.org These methods often offer good functional group tolerance, allowing for the selective reduction of the nitrile in the presence of other sensitive groups.

Table 3: Common Reagents for the Reduction of Nitriles to Primary Amines

| Reagent/Catalyst | Solvent | General Conditions |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether or THF | Typically at room temperature or reflux |

| H2 / Raney Nickel | Ethanol/Ammonia | Elevated pressure and temperature |

| H2 / Palladium on Carbon (Pd/C) | Methanol/Acetic Acid | Atmospheric or elevated pressure |

Selective Oxidation Strategies for Enhanced Molecular Complexity

Selective oxidation of the pyridine ring offers a powerful strategy for introducing new functional groups and modulating the electronic properties of the molecule, thereby enhancing its complexity and potential for further derivatization. A key transformation in this regard is the oxidation of the pyridine nitrogen to a pyridine N-oxide. scripps.edu

The formation of the pyridine N-oxide significantly alters the reactivity of the pyridine ring. The N-oxide can activate the C2 and C4 positions towards nucleophilic attack, facilitating the introduction of a variety of substituents. scripps.edu Furthermore, the N-oxide group itself can be a precursor for other functional groups or can be removed at a later stage if desired.

Recent advancements have focused on achieving selective oxidation of the pyridine ring in the presence of other oxidizable groups. For instance, photochemical valence isomerization of pyridine N-oxides has been shown to be an effective method for the C3-selective hydroxylation of pyridines. acs.orgnih.govnovartis.com This strategy allows for the introduction of a hydroxyl group at a position that is typically difficult to functionalize directly. The resulting hydroxylated pyridine derivatives can then be further elaborated to access a wide range of complex molecules.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Nicotinaldehyde (pyridine-3-carboxaldehyde) |

| Ethyl 2-bromoacetate |

| Sodium ethoxide |

| Potassium tert-butoxide |

| Ethyl 3-(pyridin-3-yl)oxirane-2-carboxylate |

| 2-fluoro-(pyridin-3-yl)propanenitrile |

| Malononitrile |

| Cyanoacetic esters |

| Piperidine |

| Pyridine |

| 2-(pyridin-3-yl)ethene-1,1-dinitrile |

| Acetonitrile |

| Sodium hydride |

| Pyridine-2,6-dicarboxylic acid ester |

| Pyridine-2,6-bis-(3-oxo-3-propanenitrile) |

| Lithium aluminum hydride (LiAlH4) |

| Diethyl ether |

| Tetrahydrofuran (THF) |

| Raney nickel |

| Palladium on carbon (Pd/C) |

| Platinum oxide (PtO2) |

| Borane-tetrahydrofuran complex (BH3-THF) |

| Diisopropylaminoborane |

Nucleophilic and Electrophilic Substitution Reactions on Pyridine Rings

The inherent electronic nature of the pyridine ring dictates its reactivity towards substitution reactions. The nitrogen atom's electronegativity makes the ring electron-deficient, which deactivates it towards electrophilic aromatic substitution compared to benzene (B151609). youtube.com When these reactions do occur, they require harsh conditions and proceed with a strong preference for the C-3 (meta) position. quora.comquora.com This selectivity is due to the greater stability of the reaction intermediate (a sigma complex), which avoids placing a positive charge on the electron-deficient nitrogen atom, a situation that arises during attack at the C-2 or C-4 positions. youtube.comquora.com

Conversely, the pyridine ring is activated for nucleophilic aromatic substitution, particularly at the C-2 (ortho) and C-4 (para) positions. stackexchange.com This preference is rationalized by the stability of the anionic Meisenheimer-type intermediate; attack at C-2 or C-4 allows for a resonance structure where the negative charge is favorably located on the electronegative nitrogen atom, a stabilization not possible with C-3 attack. stackexchange.com

To synthesize 3-substituted pyridine nitriles like this compound, direct C-H cyanation of the pyridine ring at the C-3 position is a highly desirable strategy. researchgate.net Modern methods have been developed to achieve this transformation. One such approach involves a one-pot protocol where the pyridine is first activated with triflic anhydride, followed by the nucleophilic addition of cyanide. nih.gov Another strategy employs an electrochemical, metal-free oxidative C-H cyanation using trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source, which offers an environmentally benign alternative. organic-chemistry.org

Catalytic and Multicomponent Approaches to Pyridine-Nitrile Scaffolds

Building the pyridine-nitrile scaffold from acyclic precursors offers a powerful alternative to the functionalization of a pre-existing pyridine ring. These methods often provide high levels of complexity and regiochemical control in a single step.

While the classical Diels-Alder reaction rarely involves nitriles as dienophiles, non-classical cycloadditions, particularly those catalyzed by transition metals, provide efficient routes to pyridine rings. baranlab.org The most prominent of these is the [2+2+2] cycloaddition of two alkyne molecules and a nitrile, which directly incorporates the nitrile's carbon and nitrogen atoms into the resulting aromatic ring. rsc.orgnih.gov Cobalt-catalyzed versions of this reaction are particularly effective for creating highly substituted pyridines in an atom-economical fashion. rsc.orgnih.govchemrxiv.org These reactions can be performed intermolecularly to generate a wide range of polyarylpyridines or intramolecularly by tethering the reacting groups. rsc.orgnih.gov

Formal [4+2] cycloadditions, such as the hetero-Diels-Alder reaction, typically involve the reaction of a 1-azadiene with an alkyne or alkene. rsc.org While the nitrile is not a direct participant in the cycloaddition, this method constructs the core pyridine ring, which can then be functionalized. Metal-free formal [2+2+2] cycloaddition strategies have also been developed that proceed through a cascade of pericyclic reactions, where a vinylallene intermediate undergoes a [4+2] cycloaddition with unactivated nitriles. mit.edumit.edu

Three-component reactions (TCRs) are highly convergent strategies that combine three distinct starting materials in a single operation to rapidly construct complex molecules. Several TCRs are known to produce highly substituted pyridine derivatives, with some directly incorporating a nitrile functionality.

A notable example is the reaction between lithiated alkoxyallenes, various nitriles, and carboxylic acids, which provides a flexible route to highly substituted pyridin-4-ol derivatives. chim.it Another powerful method involves the condensation of an aldehyde, malononitrile, and a thiol to yield pyridines bearing a nitrile group. These multicomponent strategies are valued for their efficiency and ability to generate diverse molecular libraries from simple building blocks. chim.itnih.gov

| Component 1 | Component 2 | Component 3 | Key Product Feature | Reference |

|---|---|---|---|---|

| Lithiated Alkoxyallene | Nitrile | Carboxylic Acid | Highly substituted Pyridin-4-ol | chim.it |

| Aldehyde | Malononitrile | Thiol | 2-Amino-3-cyanopyridine derivative | nih.gov |

| Ketone | Ammonia/Ammonium Acetate | 1-Methyl-3,5-dinitro-2-pyridone | Substituted Nitropyridines | nih.gov |

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations for forming C-C and C-N bonds. In the context of aromatic nitriles, palladium catalysts are instrumental in both their synthesis and subsequent functionalization. While direct palladium-catalyzed cyclizations to form the pyridine ring are less common than cobalt-catalyzed variants, palladium excels at cross-coupling and C-H activation reactions on nitrile-containing systems.

For instance, palladium-catalyzed methodologies can achieve the ortho-cyanation of 2-phenylpyridine (B120327) through a chelation-assisted C-H activation pathway. rsc.org Furthermore, palladium catalysts enable the denitrative synthesis of aryl nitriles from readily available nitroarenes, providing a modern route to introduce the cyano group onto an aromatic core. researchgate.net Palladium-catalyzed three-component cascade reactions involving nitriles have also been developed to synthesize other nitrogen-containing heterocycles like quinolines, demonstrating the power of this approach in complex scaffold construction. acs.org The development of nitrile-functionalized ionic liquids has also been shown to improve the retention and recycling of palladium catalysts in coupling reactions. nih.gov

Chemo- and Regioselective Considerations in Synthetic Design

Achieving the desired substitution pattern, such as in this compound, hinges on precise control over chemo- and regioselectivity.

Regioselectivity in the functionalization of a pre-formed pyridine ring is governed by its intrinsic electronic properties. As discussed, electrophilic attack is directed to C-3, while nucleophilic attack favors C-2 and C-4. quora.comstackexchange.com However, modern synthetic methods can override these innate preferences. For example, the use of directing groups can steer C-H functionalization to a specific position. slideshare.net In the case of reactions involving transient pyridyne intermediates, substituents can be used to distort the aryne triple bond, thereby controlling the regioselectivity of nucleophilic addition. nih.gov The use of a simple blocking group derived from maleic acid has been shown to enable exquisite control for Minisci-type alkylation at the C-4 position. nih.gov

Chemoselectivity becomes critical when multiple reactive sites are present in the molecule. For instance, in multicomponent and cycloaddition reactions, the catalyst and reaction conditions are chosen to favor one reaction pathway over others. The cobalt-catalyzed [2+2+2] cycloaddition of alkynes and nitriles, for example, shows high chemoselectivity for pyridine formation over the competing benzene formation from three alkyne molecules. chemrxiv.org Similarly, in the functionalization of complex molecules, catalysts can be chosen to react with a specific C-H bond while tolerating other functional groups. researchgate.netnih.gov The choice of solvent can also dramatically influence regioselectivity in nucleophilic substitution reactions of substituted dichloropyridines. researchgate.net

Ultimately, the synthetic strategy for a target like this compound depends on a careful balance of these factors, whether building the ring from scratch with inherent regiochemical control or selectively functionalizing the C-3 position of a pyridine precursor.

Chemical Reactivity and Mechanistic Aspects of 2 Pyridin 3 Yl Propanenitrile Derivatives

Reactivity Profile of the Nitrile Group: Addition and Cycloaddition Chemistry

The nitrile group (C≡N) is characterized by a strong polarization, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. pressbooks.publibretexts.org This inherent electrophilicity is the basis for a wide range of addition reactions. Nucleophiles attack the carbon atom, leading to the formation of an sp2-hybridized imine anion, which is analogous to the alkoxide ion formed from a carbonyl group. pressbooks.pub Common transformations include hydrolysis to amides and subsequently carboxylic acids under acidic or basic conditions, and reduction to primary amines using powerful reducing agents like lithium aluminum hydride. libretexts.orgchemistrysteps.com Furthermore, Grignard reagents can add to the nitrile carbon to form an imine salt, which upon hydrolysis yields a ketone. libretexts.org

Beyond simple additions, the nitrile group in pyridyl propanenitrile derivatives can participate in cycloaddition reactions, which are crucial for the synthesis of various heterocyclic systems. nih.gov A significant class of these reactions is the [3+2] cycloaddition, also known as 1,3-dipolar cycloaddition. uchicago.edu In these reactions, the nitrile's C≡N triple bond acts as a dipolarophile, reacting with a 1,3-dipole such as an azide, nitrone, or a nitrilimine generated in situ. uchicago.edunih.gov This process allows for the construction of five-membered heterocyclic rings, demonstrating the nitrile group's utility in building complex molecular architectures. mdpi.com

Table 1: Key Reactions of the Nitrile Group

| Reaction Type | Reagent(s) | Intermediate | Final Product |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻/H₂O | Amide | Carboxylic Acid |

| Reduction | LiAlH₄, then H₂O | Imine anion | Primary Amine |

| Grignard Reaction | R-MgBr, then H₃O⁺ | Imine salt | Ketone |

Electronic Effects and Reactivity of the Pyridine (B92270) Moiety in Chemical Transformations

The pyridine ring exerts a significant electronic influence on the reactivity of the entire molecule. As a heteroaromatic system, it is electron-deficient due to the high electronegativity of the nitrogen atom. This electron-withdrawing effect is transmitted to the propanenitrile side chain, enhancing the electrophilic character of the nitrile carbon. nih.gov Consequently, 2-(pyridin-3-yl)propanenitrile and its derivatives are generally more reactive toward nucleophiles compared to their benzonitrile (B105546) counterparts. nih.gov

The position of the side chain on the pyridine ring is crucial. In the case of the 3-pyridyl isomer, the electron-withdrawing effect is primarily inductive. The reactivity and electronic properties of the pyridine ring can be further modulated by introducing electron-donating or electron-withdrawing substituents onto the ring. nih.govresearchgate.net This tunability allows for fine control over reaction rates and, in some cases, the regioselectivity of transformations. researchgate.net The nitrogen atom of the pyridine ring can also act as a basic site, potentially participating in catalysis or being protonated under acidic conditions, which would further increase the electron-withdrawing effect and activate the nitrile group toward nucleophilic attack.

In-Depth Mechanistic Investigations of Key Reaction Pathways

The Thorpe reaction is a base-catalyzed self-condensation of aliphatic nitriles that possess an α-hydrogen. wikipedia.orglscollege.ac.in The reaction mechanism begins with the abstraction of an α-proton by a base, creating a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of a second nitrile molecule. The resulting intermediate is an iminonitrile, which typically tautomerizes to a more stable β-enaminonitrile. chem-station.com

For this compound, the mechanism proceeds as follows:

Deprotonation: A base removes the proton from the carbon adjacent to the nitrile group (the α-carbon).

Nucleophilic Attack: The resulting carbanion attacks the nitrile carbon of another this compound molecule.

Cyclization/Tautomerization: The initial adduct is an imine anion, which is protonated to form an iminonitrile. This intermediate then tautomerizes to the final enaminonitrile product.

A related intramolecular version of this reaction is the Thorpe-Ziegler reaction, which is used to form large rings from dinitriles. wikipedia.orglscollege.ac.inchem-station.com In this case, a dinitrile undergoes an intramolecular cyclization to yield a cyclic enamine, which can be hydrolyzed to a cyclic ketone. youtube.com

Derivatives of this compound are valuable precursors for synthesizing fused heterocyclic systems through intramolecular cyclization. ias.ac.in These reactions involve the formation of a new ring by connecting the propanenitrile side chain to the pyridine ring or to another substituent. The specific pathway and resulting product depend on the nature of the starting materials and the reaction conditions.

One common strategy involves introducing a suitable functional group that can react with either the pyridine ring or the nitrile group. For instance, alkylation of mercaptopyridine derivatives with α-halogen compounds, followed by base-catalyzed intramolecular cyclization, can yield thieno[2,3-b]pyridine (B153569) structures. scielo.br The nitrile group itself can participate directly in the cyclization, often after being activated by an electrophile or undergoing addition by an internal nucleophile. nih.gov Acid-mediated intramolecular cyclization is another powerful method for creating fused systems, leading to biologically relevant scaffolds. figshare.com These processes are fundamental in medicinal chemistry for creating rigid, planar structures that can interact efficiently with biological targets. ias.ac.in

The reaction of pyridyl nitriles with bidentate nucleophiles (reagents with two nucleophilic centers) is a versatile method for synthesizing a variety of heterocyclic compounds. Reagents such as hydrazine (B178648), hydroxylamine, and thiourea (B124793) can react with the nitrile group to form five- or six-membered rings.

Hydrazonoyl chlorides are particularly useful precursors for generating nitrilimines in situ upon treatment with a base. researchgate.net Nitrilimines are 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with dipolarophiles. The nitrile group of this compound can serve as the dipolarophile in such reactions, leading to the formation of 1,2,4-triazole (B32235) or thiadiazole derivatives. researchgate.netnih.gov The reaction of a hydrazonoyl chloride with a nitrile typically involves the formation of the nitrilimine, followed by its cycloaddition across the C≡N triple bond. researchgate.net

Table 2: Examples of Cyclization and Related Reactions

| Reactant Type | Key Reagent(s) | Intermediate Species | Product Class |

|---|---|---|---|

| Self-Condensation | Base (e.g., NaOEt) | Carbanion | β-Enaminonitrile |

| Intramolecular Cyclization | Base or Acid | Varies | Fused Heterocycles (e.g., Thienopyridines) |

Studies on Stability and Degradation in Various Chemical Environments

The stability of this compound is influenced by its chemical environment. Like most nitriles, it is susceptible to hydrolysis in both acidic and basic aqueous solutions. noaa.gov The reaction proceeds first to the corresponding amide, 2-(pyridin-3-yl)propanamide, and upon further heating, to 2-(pyridin-3-yl)propanoic acid. chemistrysteps.com

Nitriles are generally incompatible with strong oxidizing agents and strong acids, with which they can react violently. noaa.gov The presence of a base can also lead to degradation; for instance, the combination of bases and nitriles has the potential to produce highly toxic hydrogen cyanide gas. noaa.gov The pyridine nitrogen adds another layer of complexity, as it can be protonated by acids, which may alter the compound's stability and solubility. Under high temperatures, nitriles may decompose, emitting toxic fumes. noaa.gov Therefore, handling and storage require consideration of its incompatibility with strong acids, bases, and oxidizing agents.

Spectroscopic and Advanced Analytical Characterization Methodologies for 2 Pyridin 3 Yl Propanenitrile Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of an organic molecule by providing information about the chemical environment of individual atoms. ptfarm.pl For 2-(pyridin-3-yl)propanenitrile (C₈H₈N₂), both ¹H NMR and ¹³C NMR spectroscopy are employed to map the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. ptfarm.pl The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the propanenitrile side chain. The pyridine ring protons are expected to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The aliphatic protons—the methine (CH) and methyl (CH₃) groups—will appear further upfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments. The spectrum for this compound is predicted to show eight unique carbon signals. The carbon atom of the nitrile group (C≡N) characteristically appears in the downfield region (around δ 117-125 ppm). The aromatic carbons of the pyridine ring would resonate between δ 120-155 ppm, while the aliphatic carbons would be found in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ ppm) | Predicted ¹³C Chemical Shift (δ ppm) |

| Pyridine C2-H | 8.6 - 8.7 (dd) | 148 - 152 |

| Pyridine C6-H | 8.5 - 8.6 (dd) | 147 - 151 |

| Pyridine C4-H | 7.7 - 7.8 (dt) | 134 - 138 |

| Pyridine C5-H | 7.3 - 7.4 (dd) | 122 - 126 |

| Pyridine C3 | - | 133 - 137 |

| CH-CN | 4.0 - 4.2 (q) | 25 - 30 |

| CH₃ | 1.6 - 1.8 (d) | 18 - 22 |

| C≡N | - | 118 - 122 |

| Note: Predicted values are based on the analysis of similar structures and standard chemical shift ranges. dd = doublet of doublets, dt = doublet of triplets, q = quartet, d = doublet. |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, the molecular formula is C₈H₈N₂, corresponding to a monoisotopic mass of approximately 132.07 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 132. Subsequent fragmentation would likely involve the loss of the methyl group (•CH₃, 15 Da) to yield a stable fragment ion at m/z = 117. Another characteristic fragmentation pathway for nitriles is the loss of a hydrogen cyanide molecule (HCN, 27 Da). The pyridine ring itself can undergo characteristic cleavages. Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Notes |

| 132 | [C₈H₈N₂]⁺ | Molecular Ion (M⁺) |

| 117 | [M - CH₃]⁺ | Loss of a methyl radical |

| 105 | [M - HCN]⁺ | Loss of hydrogen cyanide |

| 78 | [C₅H₄N]⁺ | Pyridyl cation |

| Note: Fragmentation is predictive and based on common pathways for related structures. |

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure.

The most prominent and diagnostic peak would be from the stretching vibration of the nitrile (C≡N) group, which typically appears as a sharp, medium-intensity band in the range of 2260-2220 cm⁻¹. The presence of the pyridine ring would be indicated by C-H stretching vibrations of the aromatic ring just above 3000 cm⁻¹ and C=C and C=N ring stretching vibrations in the 1600-1400 cm⁻¹ region. Aliphatic C-H stretching from the methyl and methine groups would be observed in the 2990-2850 cm⁻¹ range.

Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 2990 - 2850 |

| Nitrile (C≡N) | Stretch | 2260 - 2220 |

| Aromatic C=C / C=N | Ring Stretch | 1600 - 1400 |

| Source: Based on standard IR correlation tables. |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is then used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the molecule. For this compound, with a molecular formula of C₈H₈N₂, the theoretical elemental composition can be calculated precisely. Experimental results from a combustion analysis should closely match these theoretical values to validate the empirical and, by extension, the molecular formula. researchgate.netresearchgate.net

Theoretical Elemental Composition of this compound (C₈H₈N₂)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage Composition (%) |

| Carbon (C) | 12.011 | 8 | 96.088 | 72.76% |

| Hydrogen (H) | 1.008 | 8 | 8.064 | 6.11% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 21.21% |

| Total | 132.166 | 100.00% |

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Isolation

Chromatographic methods are essential for separating components of a mixture and are widely used to assess the purity of a synthesized compound. ptfarm.pliosrjournals.org

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, likely using a C18 column, would be suitable. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution may be employed to ensure the separation of the main compound from any impurities. Detection is commonly performed using a UV detector, as the pyridine ring is a strong chromophore. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is an excellent technique for both purity assessment and identification of volatile impurities. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectra for identification. This method can effectively separate isomers and other closely related impurities, providing a high degree of confidence in the sample's purity.

Computational Approaches to Molecular Structure and Reactivity of 2 Pyridin 3 Yl Propanenitrile Systems

Density Functional Theory (DFT) in Electronic Structure and Reactivity Analysis

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy and Character

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgnih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic and basic character. Conversely, the LUMO is the lowest energy orbital devoid of electrons and acts as an electron acceptor, indicating the molecule's electrophilic and acidic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and stability. youtube.comnih.gov A large gap suggests high kinetic stability and low reactivity, whereas a small gap indicates a molecule that is more reactive and polarizable. journalijar.comnih.gov

For 2-(pyridin-3-yl)propanenitrile, the HOMO is expected to be primarily localized on the electron-rich pyridine (B92270) ring, particularly the nitrogen atom. The LUMO is anticipated to have significant contributions from the π* orbitals of the pyridine ring and the electrophilic carbon atom of the nitrile group. wuxiapptec.com This distribution makes the pyridine nitrogen a likely site for electrophilic attack (e.g., protonation or oxidation), while the nitrile carbon is susceptible to nucleophilic attack. wuxiapptec.com

| Parameter | Illustrative Energy (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital; relates to nucleophilicity. |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electrophilicity. |

| ΔE (HOMO-LUMO Gap) | 5.65 | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. nih.gov |

Table 1: Illustrative Frontier Molecular Orbital Energies for a Pyridine Nitrile System. These values are representative for this class of compounds and demonstrate the typical outputs of DFT calculations.

Local Reactivity Descriptors: Fukui Functions and Dual Descriptors for Electrophilic and Nucleophilic Sites

While global descriptors like the HOMO-LUMO gap provide a general overview of reactivity, local descriptors are needed to identify specific reactive sites within a molecule. Conceptual DFT provides such tools, with Fukui functions and dual descriptors being among the most powerful. hackernoon.comscm.com

The Fukui function, f(r), measures the change in electron density at a specific point when an electron is added to or removed from the system. hackernoon.com It helps to identify the most reactive atomic sites:

f+(r): Describes reactivity towards a nucleophilic attack (electron acceptance). A high value indicates a site that is susceptible to attack by nucleophiles.

f-(r): Describes reactivity towards an electrophilic attack (electron donation). A high value points to a site likely to be attacked by electrophiles. researchgate.net

The dual descriptor, Δf(r) or f(2)(r), refines this analysis by differentiating between nucleophilic and electrophilic regions more clearly. researchgate.netsciengine.com

If Δf(r) > 0 , the site is favored for nucleophilic attack.

If Δf(r) < 0 , the site is favored for electrophilic attack. researchgate.net

For this compound, these descriptors would precisely quantify the reactivity of each atom. The pyridine nitrogen is expected to have a high f- value, confirming its nucleophilic character. The carbon atom of the nitrile group (C≡N) is predicted to have a high f+ value and a positive Δf(r), marking it as the primary site for nucleophilic addition. sciengine.com

| Atom | Description | Illustrative f+ | Illustrative f- | Illustrative Δf(r) | Predicted Reactivity |

| N (pyridine) | Pyridine Ring Nitrogen | 0.05 | 0.25 | -0.20 | Electrophilic Attack |

| C (nitrile) | Nitrile Carbon | 0.30 | 0.02 | +0.28 | Nucleophilic Attack |

| N (nitrile) | Nitrile Nitrogen | 0.15 | 0.08 | +0.07 | Nucleophilic Attack |

Table 2: Illustrative Condensed Fukui Functions and Dual Descriptor Values for Key Atoms in this compound. These hypothetical values demonstrate how local reactivity descriptors identify specific reactive sites.

Computational Exploration of Reaction Mechanisms and Transition State Structures

DFT calculations are invaluable for mapping the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and, crucially, transition state (TS) structures. nih.gov By identifying the transition state—the highest energy point along the reaction coordinate—the activation energy (Ea) can be calculated, which is a key determinant of the reaction rate.

A common reaction involving nitriles is nucleophilic addition to the electrophilic carbon atom. nottingham.ac.uknih.govpressbooks.pub For this compound, a nucleophilic attack (e.g., by a hydroxide ion or a thiol group) would proceed through a specific transition state. nih.govyoutube.com Computational studies can model this process, revealing key geometric changes. For instance, during the nucleophilic attack on the nitrile carbon, the C≡N bond lengthens, and the linear R-C-N geometry distorts as the carbon atom's hybridization changes from sp to sp2. nih.gov

Studies on similar nitrile-containing compounds reacting with nucleophiles like cysteine have shown that the reaction often occurs through a concerted mechanism where the nucleophilic attack and a proton transfer happen simultaneously. nih.gov The calculated activation energies for such reactions can provide a relative scale of reactivity, with lower Ea values indicating a greater propensity to react. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling of Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the structural or physicochemical properties of molecules with their observed properties or biological activities. doaj.orgmdpi.commdpi.com These models are built by developing a mathematical relationship between calculated molecular descriptors and an experimental property. researchgate.netchemrevlett.com

The process involves several key steps:

Data Set Selection: A collection of compounds with known property values is assembled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometric, electrostatic, and quantum-chemical descriptors.

Variable Selection: Statistical methods, such as genetic algorithms, are used to select the most relevant descriptors that best correlate with the property of interest.

Model Construction: A regression model, typically Multiple Linear Regression (MLR), is built to establish the mathematical equation linking the selected descriptors to the property. chemrevlett.com

Validation: The model's predictive power and robustness are rigorously tested using internal and external validation techniques. researchgate.net

For a class of compounds including this compound, a QSPR model could be developed to predict properties such as solubility, toxicity, or chromatographic retention time. For example, a hypothetical QSPR model for predicting a specific property might take the form:

Property = c0 + c1(LogP) + c2(Dipole Moment) + c3(HOMO Energy)

Such models are powerful tools for screening new compounds and prioritizing synthetic targets, thereby accelerating the research and development process. chemrevlett.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the movements of atoms and molecules over time. mdpi.com This technique is essential for understanding conformational flexibility and non-covalent intermolecular interactions. nih.govmdpi.com

For this compound, the key element of flexibility is the rotation around the single bond connecting the propanenitrile group to the pyridine ring. An MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules), assigning initial velocities to the atoms, and then solving Newton's equations of motion over a series of small time steps. mdpi.com

Analysis of the resulting trajectory can reveal:

Preferred Conformations: By analyzing the distribution of dihedral angles, the most stable and frequently occurring conformations of the molecule can be identified.

Conformational Interconversion: The simulation can show the energy barriers and timescales for switching between different conformations. mdpi.com

Solvent Interactions: MD simulations explicitly model the interactions between the solute and solvent molecules, providing detailed information on hydrogen bonding and solvation shells.

Intermolecular Interactions: The simulation can also model how this compound interacts with other molecules, which is crucial for understanding its behavior in complex environments or its potential to bind to a biological target.

By exploring the conformational landscape, MD simulations provide critical insights that complement the static electronic structure information obtained from DFT. nih.gov

Advanced Synthetic Applications of 2 Pyridin 3 Yl Propanenitrile As a Versatile Building Block

Precursors for Heterocyclic Privileged Medicinal Scaffolds and Chemical Libraries

The development of efficient synthetic routes to novel heterocyclic compounds is a cornerstone of medicinal chemistry. Privileged medicinal scaffolds are molecular frameworks that are able to interact with multiple biological targets, thus serving as a rich source for the discovery of new therapeutic agents. 2-(Pyridin-3-yl)propanenitrile, with its inherent reactivity, is a promising precursor for the synthesis of a variety of such scaffolds, enabling the generation of diverse chemical libraries for drug discovery programs.

Synthesis of Pyridone Derivatives for Diverse Applications

Pyridone and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. While direct synthesis of pyridone derivatives from this compound has not been extensively reported, the reactivity of the nitrile group in similar systems suggests several potential synthetic pathways.

One plausible approach involves the Blaise reaction, where a nitrile reacts with an organozinc reagent derived from an α-haloester to form a β-enamino ester, which can then undergo cyclization to a pyridone. The application of this methodology to this compound could provide access to a range of substituted pyridones.

Another potential route is the Guareschi-Thorpe condensation, which involves the reaction of a cyanoacetamide with a 1,3-diketone. nih.gov this compound could be first converted to the corresponding cyanoacetamide and then subjected to condensation with various 1,3-dicarbonyl compounds to yield highly functionalized pyridone scaffolds.

| Reaction | Reactants | Potential Product |

| Blaise Reaction | This compound, α-haloester, Zinc | Substituted Pyridone |

| Guareschi-Thorpe Condensation | 2-(pyridin-3-yl)cyanoacetamide, 1,3-Diketone | Substituted Pyridone |

Construction of Pyrazole (B372694), Isoxazole (B147169), and Pyrazolopyridazine Systems

Pyrazole and isoxazole moieties are integral components of numerous pharmaceuticals, agrochemicals, and materials. The synthesis of these five-membered heterocycles often involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine (B178648) or hydroxylamine, respectively. chemtube3d.comyoutube.comyoutube.com

A study on the reactivity of a related compound, pyridine-2,6-bis-(3-oxo-3-propanenitrile), demonstrated its successful conversion into pyrazole and isoxazole derivatives. This was achieved by reacting the dinitrile with hydrazine and hydroxylamine, respectively. researchgate.net This suggests that this compound, after conversion to a 1,3-dicarbonyl derivative, could similarly serve as a precursor for the synthesis of 3-substituted pyrazoles and isoxazoles containing a pyridyl group.

Furthermore, the synthesis of pyrazolopyridazine systems could be envisioned through the reaction of a pyridyl-substituted dinitrile with hydrazine. The initial formation of a pyrazole ring followed by an intramolecular cyclization could lead to the fused heterocyclic system.

| Heterocycle | Key Reagents | General Method |

| Pyrazole | Hydrazine | Condensation with a 1,3-dicarbonyl derivative of this compound. |

| Isoxazole | Hydroxylamine | Condensation with a 1,3-dicarbonyl derivative of this compound. |

| Pyrazolopyridazine | Hydrazine | Reaction with a pyridyl-dinitrile derivative. |

Access to Naphthyridine and Other Fused Nitrogen Heterocycles

Naphthyridines are a class of bicyclic heterocycles containing two nitrogen atoms, and their derivatives have shown a wide range of biological activities. nih.govthieme-connect.de The synthesis of naphthyridine scaffolds can be achieved through various cyclization strategies.

One potential approach for the synthesis of naphthyridine derivatives from this compound involves the Thorpe-Ziegler reaction. scribd.combuchler-gmbh.comwikipedia.org This intramolecular cyclization of a dinitrile, catalyzed by a base, leads to the formation of a cyclic β-enaminonitrile, which can be further elaborated into the desired fused heterocyclic system. By introducing a second nitrile group into the this compound framework, an intramolecular cyclization could be induced to form a dihydronaphthyridine ring, which can then be aromatized.

| Fused Heterocycle | Key Reaction | Proposed Precursor |

| Naphthyridine | Thorpe-Ziegler Cyclization | A dinitrile derivative of this compound |

Formation of Chromenopyridine Scaffolds and Related Ring Systems

Chromenopyridines are a class of fused heterocyclic compounds that have attracted significant interest due to their diverse pharmacological properties. The synthesis of these scaffolds can be efficiently achieved through multicomponent reactions.

Several studies have reported the one-pot synthesis of chromeno[2,3-b]pyridines via the reaction of salicylaldehydes, malononitrile (B47326) dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile), and a third component. nih.govresearchgate.netnih.govresearchgate.net Malononitrile dimer is structurally related to this compound, suggesting that the latter could potentially be utilized in similar multicomponent reactions to generate novel chromenopyridine derivatives.

In a typical reaction, the Knoevenagel condensation of salicylaldehyde (B1680747) with the active methylene (B1212753) compound is followed by a Michael addition and subsequent intramolecular cyclization to form the chromenopyridine core. The use of this compound in such a reaction would introduce a pyridyl substituent into the final chromenopyridine scaffold, thereby expanding the chemical space for drug discovery.

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| Salicylaldehyde | Malononitrile Dimer | Malonic Acid | 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic Acid |

| Salicylaldehyde | Malononitrile Dimer | Alcohols | 5-Alkoxy-5H-chromeno[2,3-b]pyridines |

| Salicylaldehyde | This compound (proposed) | Various nucleophiles | Pyridyl-substituted Chromenopyridines |

Development of New Functional Materials and Ligands in Coordination Chemistry

The unique combination of a pyridine (B92270) ring and a nitrile group in this compound makes it an attractive candidate for the development of new functional materials and ligands in coordination chemistry. The pyridine nitrogen can act as a Lewis base to coordinate with metal ions, while the nitrile group can also participate in coordination or be further functionalized.

Role in Metal Coordination and Organometallic Catalysis

Pyridine and its derivatives are ubiquitous ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. princeton.edu Similarly, nitriles are also known to coordinate to transition metals, typically through the nitrogen lone pair. The presence of both a pyridine ring and a nitrile group in this compound suggests its potential to act as a bidentate ligand, forming chelate complexes with metal centers.

The coordination of both the pyridine and nitrile nitrogen atoms to a metal ion would result in the formation of a stable six-membered chelate ring. Such bidentate pyridyl-nitrile ligands can influence the electronic and steric properties of the metal center, which is crucial for tuning the reactivity of organometallic catalysts. For instance, manganese tricarbonyl complexes with pyridine-imidazole ligands have been investigated as catalysts for CO2 reduction. princeton.edu The use of this compound as a ligand could lead to the development of novel catalysts for a variety of organic transformations.

| Ligand Type | Potential Coordination Mode | Potential Applications |

| Bidentate N,N'-donor | Chelation through pyridine and nitrile nitrogen atoms | Homogeneous catalysis, functional materials |

Applications in Organic Electronics, Including Exciton (B1674681) Blocking Layers in Photovoltaic Devices

The field of organic electronics has seen a surge in the development of novel materials to enhance the efficiency and stability of devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. Pyridine-containing compounds are of particular interest due to their electron-deficient nature, which facilitates electron transport and injection. While direct applications of this compound in exciton blocking layers are not extensively documented in publicly available literature, the broader class of pyridine derivatives, particularly those with cyano groups, demonstrates significant potential in this area.

Exciton blocking layers (EBLs) are crucial components in OPV devices, designed to prevent excitons (bound electron-hole pairs) from reaching the electrodes and quenching before they can dissociate into free charge carriers. An effective EBL must possess a wide energy gap and appropriate highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to block excitons while allowing for efficient transport of either electrons or holes.

Research into pyridine-3,5-dicarbonitrile (B74902) moieties has shown their promise in developing materials for OLEDs with good hole-blocking and electron-injecting properties. nih.gov These characteristics are transferable to the design of EBLs in OPVs. The pyridine ring in this compound provides the necessary electron-accepting core, while the nitrile group can further modulate the electronic properties. The propanenitrile side chain offers a site for further functionalization to fine-tune the solubility, morphology, and energy levels of the resulting material.

For instance, pyrene-pyridine integrated systems have been investigated as efficient hole-transporting materials in OLEDs. nih.govacs.org These materials demonstrate that the pyridine moiety can be a key component in charge-transporting layers. Furthermore, studies on the adsorption of pyridine derivatives onto semiconductor surfaces, such as TiO2 in dye-sensitized solar cells, have shown that they can suppress dark currents, a key factor in improving device efficiency. nih.gov This effect is attributed to the passivation of surface states and physical blocking of redox shuttle molecules. nih.gov Such findings suggest that materials derived from this compound could be engineered to form effective interfacial layers in photovoltaic devices, potentially serving as exciton blocking or hole blocking layers.

While specific data on this compound in this application is scarce, the known properties of related pyridine-nitrile compounds provide a strong rationale for its investigation in the development of next-generation organic electronic devices.

Intermediate in Polymer and Advanced Material Synthesis

The structural attributes of this compound make it a promising candidate as an intermediate in the synthesis of polymers and advanced materials. The pyridine ring can be incorporated into the main chain or as a pendant group, imparting specific electronic and physical properties to the resulting polymer. The nitrile group offers a versatile handle for various chemical transformations, including hydrolysis, reduction, and cycloaddition reactions, allowing for the creation of diverse polymer architectures.

Conductive polymers are a class of materials that have garnered significant attention for their applications in electronics, sensors, and energy storage. researchgate.netijert.orgpolymer.cn While polypyrrole and polyaniline are well-studied examples, the incorporation of pyridine moieties into polymer backbones is an active area of research. mdpi.com The synthesis of conductive polymers often involves the polymerization of monomer units through chemical or electrochemical oxidation. ijert.orgmdpi.com The pyridine nitrogen in this compound could potentially participate in such polymerization reactions, leading to the formation of novel conductive materials.

Furthermore, the nitrile functionality can be a precursor to other reactive groups. For example, it can be converted to an amine or a carboxylic acid, which can then be used in traditional step-growth polymerization methods to form polyamides or polyesters. The presence of the pyridine ring in such polymers would be expected to influence their thermal stability, solubility, and mechanical properties.

The synthesis of advanced materials often requires building blocks with specific functionalities. The pyridine ring in this compound can act as a ligand for metal coordination, opening up possibilities for the creation of metal-organic frameworks (MOFs) or coordination polymers. These materials have applications in gas storage, catalysis, and sensing.

While specific examples of the large-scale polymerization of this compound are not readily found in the literature, the fundamental reactivity of its functional groups strongly suggests its utility as a monomer or a key intermediate in the synthesis of a wide range of functional polymers and advanced materials.

Strategies for Diversity-Oriented Synthesis and Combinatorial Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse and complex small molecules for high-throughput screening in drug discovery and materials science. datapdf.com Combinatorial chemistry, a related approach, focuses on the rapid synthesis of large libraries of related compounds. nih.gov this compound, with its multiple points for diversification, is an excellent scaffold for both DOS and combinatorial library generation.

The pyridine ring itself serves as a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. nih.govrsc.orgnih.gov This makes derivatives of this compound attractive for the synthesis of libraries aimed at identifying new therapeutic agents.

Strategies for generating diversity from this building block can be envisioned at several positions:

Substitution on the Pyridine Ring: The pyridine ring can be further functionalized through electrophilic or nucleophilic substitution reactions, introducing a variety of substituents that can modulate the biological activity and physical properties of the resulting molecules.

Modification of the Propanenitrile Side Chain: The nitrile group is a versatile functional group that can be transformed into a wide range of other functionalities. For example, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form various heterocyclic rings. Each of these transformations provides a branch point for further diversification. The carbon atom alpha to the nitrile group can also be a site for alkylation or other C-C bond-forming reactions.

Multicomponent Reactions (MCRs): this compound can be a component in MCRs, where three or more reactants combine in a single step to form a complex product. nih.gov This approach is highly efficient for generating large and diverse libraries of compounds. For example, the nitrile group could participate in reactions leading to the formation of complex heterocyclic systems. longdom.org

The following table illustrates potential diversification strategies starting from this compound:

| Starting Material | Reaction Type | Potential Products | Application Area |

| This compound | Ring Substitution | Substituted pyridylpropanenitriles | Medicinal Chemistry, Materials Science |

| This compound | Nitrile Hydrolysis | 2-(pyridin-3-yl)propanoic acid | Polymer Synthesis, Medicinal Chemistry |

| This compound | Nitrile Reduction | 2-(pyridin-3-yl)propan-1-amine | Medicinal Chemistry, Ligand Synthesis |

| This compound | Cycloaddition | Pyridyl-substituted heterocycles | Medicinal Chemistry |

| This compound | Multicomponent Reaction | Complex polycyclic structures | Drug Discovery |

By systematically applying these synthetic transformations, large and diverse libraries of compounds can be generated from this single, versatile building block. This highlights the significant potential of this compound in modern synthetic chemistry for the discovery of new functional molecules.

Future Research Directions and Emerging Trends in 2 Pyridin 3 Yl Propanenitrile Chemistry

Innovations in Green Chemistry Approaches for Sustainable Synthesis

The chemical industry's shift towards sustainability is profoundly influencing the synthesis of pyridine (B92270) derivatives, including 2-(pyridin-3-yl)propanenitrile. ijarsct.co.inbenthamscience.com Future research will increasingly prioritize the development of green and sustainable synthetic routes that minimize environmental impact and enhance safety.

One promising avenue is the adoption of microwave-assisted synthesis . This technique has been shown to accelerate organic reactions, often leading to higher yields and shorter reaction times with reduced energy consumption. acs.orgresearchgate.net For the synthesis of pyridines, microwave irradiation can provide rapid and uniform heating, which can be particularly advantageous for multi-component reactions that build the pyridine ring in a single step. acs.orgresearchgate.net

The use of ionic liquids (ILs) as both solvents and catalysts is another burgeoning area. benthamscience.com Their low volatility and tunable properties make them attractive alternatives to conventional volatile organic solvents. benthamscience.com In the context of pyridine synthesis, ILs can enhance reaction rates and selectivity, and their recyclability aligns with the principles of green chemistry. benthamscience.com

Furthermore, biocatalysis presents a significant opportunity for the sustainable production of nitriles and their derivatives. nih.govmdpi.comnih.gov Enzymes such as aldoxime dehydratases can catalyze the formation of nitriles under mild, aqueous conditions, offering a cyanide-free and environmentally friendly alternative to traditional synthetic methods. mdpi.comnih.gov The application of whole-cell biocatalysts for the synthesis of pyridine derivatives has also been demonstrated, showcasing a simpler and more sustainable route compared to multi-step organic synthesis. rsc.org The exploration of enzymatic pathways for the synthesis or modification of this compound could lead to highly selective and sustainable manufacturing processes.

Flow chemistry is another key technology for greener synthesis, enabling continuous processing with improved heat and mass transfer, which can lead to higher yields and purity. rsc.orgresearchgate.netmdpi.comuc.ptacs.org The integration of these green chemistry principles into the synthesis of this compound is a critical direction for future research.

Exploration of Novel Catalytic Systems for Efficient Transformations

The development of novel and highly efficient catalytic systems is central to advancing the chemistry of this compound. A major focus in recent years has been the transition-metal-catalyzed C–H functionalization of pyridine rings, which allows for the direct introduction of functional groups without the need for pre-functionalized starting materials. thieme-connect.combeilstein-journals.orgbohrium.com

Research into C-H activation has opened up new possibilities for the late-stage functionalization of complex molecules containing a pyridine moiety. nih.govacs.orgrsc.org Catalytic systems based on palladium, rhodium, iridium, and other transition metals have been developed for the selective alkylation, arylation, and alkenylation of pyridines. thieme-connect.combeilstein-journals.org For this compound, this means that the pyridine ring could be directly and selectively modified at various positions, providing access to a wide range of novel derivatives. For instance, Ni-Al heterobimetallic catalysts have shown promise for the C3-H alkenylation of pyridines, a transformation that is traditionally challenging. nih.gov

The development of catalysts that can override the intrinsic reactivity of the pyridine ring to achieve unconventional selectivity is a particularly exciting frontier. nih.gov Furthermore, the use of photoredox catalysis is enabling the functionalization of pyridines via radical pathways under mild conditions, offering new modes of reactivity. acs.org The exploration of these and other novel catalytic systems will undoubtedly lead to more efficient and versatile methods for the transformation of this compound.

Synergistic Integration of Experimental and Computational Methodologies

The combination of experimental and computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, this synergy will be crucial for accelerating discovery and deepening the understanding of its chemical behavior.

Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity, electronic structure, and spectroscopic properties of pyridine derivatives. tandfonline.comias.ac.inresearchgate.nettandfonline.comsemanticscholar.org Such calculations can guide the design of new experiments by predicting the most likely sites of reaction and the stability of intermediates and transition states. researchgate.net For example, computational studies have been used to investigate the nucleophilicity of substituted pyridines and to predict the reactivity of nitrile-containing compounds with biological nucleophiles like cysteine. ias.ac.innih.govacs.org

This predictive power can significantly reduce the amount of trial-and-error in the laboratory, leading to more efficient and targeted research. By modeling reaction mechanisms, computational chemistry can also provide insights that are difficult to obtain through experimental means alone. researchgate.net The synergistic application of in silico and in vitro/in vivo studies will be a hallmark of future research on this compound, enabling a more rational approach to the design of new catalysts, synthetic routes, and functional molecules.

Discovery of Undiscovered Reactivity Modes and Synthetic Pathways

Beyond optimizing existing transformations, a key area of future research will be the discovery of entirely new ways to synthesize and functionalize the this compound scaffold. This involves exploring novel synthetic routes and uncovering previously unknown reactivity patterns.

Multi-component reactions (MCRs) , where three or more reactants combine in a single step to form a complex product, offer a highly efficient way to construct functionalized pyridine rings. acs.orgresearchgate.net Developing novel MCRs that can directly produce derivatives of this compound would be a significant advance. Other innovative approaches to pyridine synthesis include rhodium carbenoid-induced ring expansion of isoxazoles and photochemical organocatalytic functionalization. acs.orgnih.gov

The exploration of radical-mediated reactions is also gaining traction. The generation of pyridinyl radicals opens up new avenues for pyridine functionalization that are distinct from traditional ionic pathways. acs.org Unlocking the potential of such undiscovered reactivity modes will be key to expanding the chemical space accessible from this compound and to developing novel synthetic strategies with improved atom economy and efficiency. researchgate.netacs.orgnih.gov

The following table provides a summary of the emerging research directions and their potential impact on the chemistry of this compound.

| Research Direction | Key Innovations & Approaches | Potential Impact on this compound Chemistry |

| Green Chemistry Approaches | Microwave-assisted synthesis, Ionic liquids, Biocatalysis, Flow chemistry | More sustainable, efficient, and safer synthesis of the parent compound and its derivatives. |

| Novel Catalytic Systems | Transition-metal-catalyzed C-H activation, Photoredox catalysis | Direct and selective functionalization of the pyridine ring, enabling access to a wider range of derivatives with novel properties. |

| Experimental & Computational Synergy | DFT calculations for reactivity prediction, Mechanistic modeling | Accelerated discovery of new reactions and catalysts, and a deeper understanding of reaction mechanisms. |

| New Reactivity & Pathways | Multi-component reactions, Ring expansion strategies, Radical functionalization | Development of highly efficient and atom-economical synthetic routes to novel and complex derivatives. |

Q & A

Q. What are the recommended synthetic routes for 2-(pyridin-3-yl)propanenitrile, and how do reaction conditions influence yield?

A common method involves the condensation of pyridine-3-carbaldehyde with acetonitrile derivatives under basic conditions. For example, Knoevenagel or Michael addition reactions can be optimized by adjusting catalysts (e.g., piperidine) and temperature (0–5°C to room temperature). Solvent choice (ethanol, DMF) significantly impacts reaction efficiency and purity . Yield improvements often require iterative optimization of stoichiometry and reaction time.

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : and NMR identify the pyridine ring protons (δ 7.0–8.5 ppm) and nitrile carbon (δ ~115–120 ppm).

- IR : The nitrile group exhibits a strong absorption band near 2240 cm.

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (m/z 146.19 g/mol) and fragmentation patterns .

Q. How does the nitrile group influence the compound’s reactivity in biological assays?

The nitrile group enhances electrophilicity, enabling interactions with nucleophilic residues in enzymes (e.g., cysteine proteases). This functional group also improves metabolic stability compared to ester or amide analogs, making it valuable in medicinal chemistry .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in binding affinity data for this compound analogs?

Discrepancies in experimental binding data (e.g., IC values) may arise from variations in assay conditions or protein conformations. Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations can predict binding modes and quantify interactions (e.g., hydrogen bonding with pyridine nitrogen). Validate models using mutagenesis studies on key residues .

Q. What strategies optimize regioselectivity in synthesizing pyridine-substituted propanenitrile isomers?

Regioselectivity challenges arise due to the pyridine ring’s electronic asymmetry. Use directing groups (e.g., halogens) or transition-metal catalysts (Pd, Cu) to control nitrile attachment. For example, palladium-catalyzed cross-coupling reactions favor substitution at the pyridine 3-position over 2- or 4-positions .

Q. How do structural analogs (e.g., 2-(pyridin-2-yl)propanenitrile) differ in physicochemical properties?

- Lipophilicity : Pyridine-3-substitution increases logP compared to 2- or 4-isomers due to altered dipole moments.

- Solubility : 3-substituted derivatives show higher aqueous solubility at physiological pH (pK ~4.5 for pyridine nitrogen).

- Bioactivity : Positional isomerism affects interactions with targets like kinases or GPCRs .

Q. What experimental controls are essential when evaluating cytotoxicity of this compound derivatives?

- Solvent Controls : DMSO concentrations >0.1% may artifactually affect cell viability.

- Metabolic Stability Assays : Use liver microsomes to rule out false negatives from rapid degradation.

- Positive/Negative Controls : Include known cytotoxic agents (e.g., doxorubicin) and inert analogs .

Data Analysis and Contradiction Resolution

Q. How to address discrepancies in reported synthetic yields for this compound?

- Source Analysis : Compare purity of starting materials (e.g., pyridine-3-carbaldehyde vs. contaminated batches).

- Reaction Monitoring : Use in situ techniques (FTIR, HPLC) to detect intermediates or side products.

- Reproducibility : Validate protocols across multiple labs with standardized equipment .

Q. What methodologies validate the proposed mechanism of nitrile group hydrolysis in biological systems?

- Isotopic Labeling : -labeling tracks hydrolysis products (e.g., carboxylic acids).

- Enzyme Inhibition : Co-administer nitrile hydratase inhibitors (e.g., acrylamide) to confirm enzymatic pathways.

- LC-MS/MS : Quantify metabolites in plasma or tissue homogenates .

Comparative Studies

Q. How does this compound compare to fluorinated analogs in pharmacokinetic studies?

Fluorinated derivatives (e.g., 2-(2,4-difluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile) exhibit enhanced lipophilicity (logP +0.5–1.0) and blood-brain barrier penetration. However, fluorine substitution may increase hepatotoxicity, necessitating in vivo safety profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.